Superior Cross-Coupling Reactivity of the Iodo Substituent in Pyridines
The presence of the iodine atom at the 5-position is a critical driver of reactivity. In palladium-catalyzed carbonylative Suzuki cross-couplings, iodopyridines demonstrate significantly higher reactivity compared to their bromopyridine analogs. This class-level property is essential for achieving high yields under milder conditions, which is particularly important when working with complex, sensitive substrates [1].
| Evidence Dimension | Reactivity in Pd-catalyzed carbonylative Suzuki cross-coupling |
|---|---|
| Target Compound Data | Iodopyridines (class representative) |
| Comparator Or Baseline | Bromopyridines |
| Quantified Difference | Reactivity order decreases from iodo- to bromopyridines. Under optimized conditions, benzoylpyridines are recovered in high yields (80-95%). |
| Conditions | Palladium-phosphane catalyst system, variable CO pressure and temperature |
Why This Matters
This high reactivity enables efficient late-stage functionalization and the construction of complex biaryl systems, reducing the need for forcing conditions that could degrade sensitive functional groups present in advanced intermediates.
- [1] Couve-Bonnaire, S., Carpentier, J. F., Mortreux, A., & Castanet, Y. (2003). Palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids. Tetrahedron, 59(16), 2793-2799. View Source
